molecular formula C9H15ClN2 B1272915 2,4,6-Trimethylphenylhydrazine hydrochloride CAS No. 76195-82-9

2,4,6-Trimethylphenylhydrazine hydrochloride

Cat. No.: B1272915
CAS No.: 76195-82-9
M. Wt: 186.68 g/mol
InChI Key: XFGPCULNJGZRTH-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C9H14N2·HCl. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylphenylhydrazine hydrochloride is typically synthesized by reacting 2,4,6-trimethylphenylhydrazine with hydrochloric acid. The reaction is carried out in an appropriate solvent and involves heating to facilitate the reaction. The product is then isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields azo compounds, while reduction results in amines .

Scientific Research Applications

2,4,6-Trimethylphenylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .

Comparison with Similar Compounds

2,4,6-Trimethylphenylhydrazine hydrochloride can be compared with other similar compounds, such as:

  • 2,4,6-Trimethylaniline
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • Pentafluorophenylhydrazine

These compounds share similar structural features but differ in their reactivity and applications. For example, 2,4,6-Trimethylaniline is used in the synthesis of dyes and pigments, while 4-Chlorophenylhydrazine hydrochloride is employed in pharmaceutical synthesis .

Properties

IUPAC Name

(2,4,6-trimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPCULNJGZRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76195-82-9, 24006-09-5
Record name 2,4,6-Trimethylphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,4,6-trimethylphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 3.0 L, 3-neck round bottom flask equipped with a mechanical stirrer and an addition funnel was charged with concentrated hydrochloric acid (0.125 L) and deionized water (0.100 L). The solution was cooled to −5° C. in an ice/salt water bath, and 2,4,6-trimethylaniline (70 mL, 0.50 mol, 1.0 equiv.) was added dropwise over 30 minutes; during this time a white precipitate formed. The mixture was stirred for an additional 15-20 minutes before 52.5 mL of a 9.5 M aq. solution of sodium nitrite (70 mL, 0.50 mol, 1.0 equiv.) was added dropwise over 30-45 minutes. The resulting brown solution was allowed to stir for 30 minutes before a 3.3 M solution of stannous chloride dihydrate in 1:1 concentrated HCl:H2O (0.455 L, 1.5 mol, 2.5 equiv.) was added over 4 hours with vigorous stirring. (Upon addition of the stannous chloride solution a thick light orange slurry had formed which sometimes caused seizure of the mechanical stirrer. Addition small amounts of deionized water helped to facilitate stirring again.) The mixture was allowed to warm to room temperature and stirred vigorously for 16 hours. The mixture was cooled to 0° C. for 1 hour before filtering through a fine porosity glass fritted buchner funnel, and the collected orange solid washed with brine and diethyl ether. This orange solid was added to a 2-L round-bottom charged with 10 M NaOH(aq) (1.0 L) and diethyl ether (0.700 L) and cooled to −5° C. Once nearly all of the solid had dissolved (ca. 1 h), the organic layer was removed, and the aqueous layer extracted with diethyl ether (2×0.400 L). The combined organic fractions were dried over Na2SO4, filtered into a flame-dried 2.0 L round-bottom flask, placed under an atmosphere of N2(g), cooled to 0° C., and treated with 4 M HCl in 1,4-dioxane (0.125 L). A white precipitate formed, was collected by vacuum filtration, washed with diethyl ether, and recrystallized from 200 proof EtOH to afford the title compound (50 g, 0.27 mol, 54%) as a white powder. 1H NMR (400 MHz, DMSO) δ 9.57 (3H, s, br, NH, varies), 6.89 (s, 2H), 2.33 (s, 6H), 2.21 (s, 3H); 13C NMR (100 MHz, DMSO) δ 138.06, 136.20, 135.01, 129.17, 20.54, 17.95; IR (thin film) ν 3294, 3002, 2964, 2911, 2680, 1564, 1513, 1481, 852, 825, 753 cm−1; HRESI+/TOF-MS calcd for C9H15N2+ [M]+ 151.1230, found 134.0921 for aniline anion radical (134.0975).
Name
Quantity
0.455 L
Type
solvent
Reaction Step One
Quantity
0.125 L
Type
reactant
Reaction Step Two
Name
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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